molecular formula C15H17N B8740740 n-Methyl-[1,1'-biphenyl]-4-ethanamine

n-Methyl-[1,1'-biphenyl]-4-ethanamine

Cat. No.: B8740740
M. Wt: 211.30 g/mol
InChI Key: VLKFAIHXYCUNJA-UHFFFAOYSA-N
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Description

n-Methyl-[1,1'-biphenyl]-4-ethanamine is an organic compound that belongs to the class of phenethylamines. It is characterized by the presence of a phenyl group attached to the fourth position of the phenethylamine backbone, with an additional methyl group attached to the nitrogen atom. This compound is of interest due to its structural similarity to various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Methyl-[1,1'-biphenyl]-4-ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-phenylphenethylamine.

    Methylation: The nitrogen atom of 4-phenylphenethylamine is methylated using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: n-Methyl-[1,1'-biphenyl]-4-ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to produce amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Nitro compounds, halogenated derivatives.

Scientific Research Applications

n-Methyl-[1,1'-biphenyl]-4-ethanamine has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of n-Methyl-[1,1'-biphenyl]-4-ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

    Phenethylamine: The parent compound, lacking the phenyl group at the fourth position.

    N-Methylphenethylamine: Similar structure but without the phenyl group at the fourth position.

    4-Phenylphenethylamine: Lacks the methyl group on the nitrogen atom.

Uniqueness: n-Methyl-[1,1'-biphenyl]-4-ethanamine is unique due to the presence of both the phenyl group at the fourth position and the methyl group on the nitrogen atom. This combination of structural features imparts distinct chemical and biological properties, differentiating it from other related compounds.

Properties

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

N-methyl-2-(4-phenylphenyl)ethanamine

InChI

InChI=1S/C15H17N/c1-16-12-11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3

InChI Key

VLKFAIHXYCUNJA-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Phenylphenethyl amine, 0.48 g (2.4 mmol), was added to an excess of methyl formate (5 mL) and dichloromethane (5 mL) was added to improve solubility. The heterogeneous reaction mixture was refluxed to give a solution within 20 hours. NMR analysis of a sample showed almost complete conversion to N-formyl amine. The reaction mixture was evaporated to give 0.47 g (87%). The formyl compound, 0.47 g (2.09 mmol), was dissolved in THF and 2.1 mL of 1.0 M lithium aluminium hydride (2.1 mmol) in THF was added. TLC analysis after 20 hours showed only starting material and 2 mL (2 mmol) of lithium aluminium hydride solution was added. Analysis after 1 hour showed starting material and the mixture was heated to reflux. After 1.5 hours a precipitate was formed, the starting material consumed and tetrahydrofuran (15 ml) was added. The mixture was quenched by successive addition of water (0.15 g), 15% aqueous sodium hydroxide (0.15 g) and water (0.45 g). The mixture was filtered and evaporated to give 0.33 g crude product. The crude product was purified by silica gel chromatography (100 mL) using dichloromethane/methanol/concentrated ammonia (90+10+1) as eluant. Evaporation of pure fractions gave 78 mg (18%) of the sub-titled compound.
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